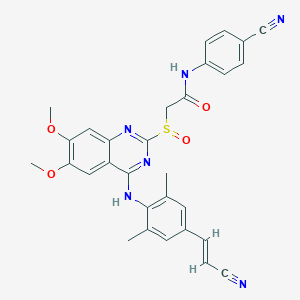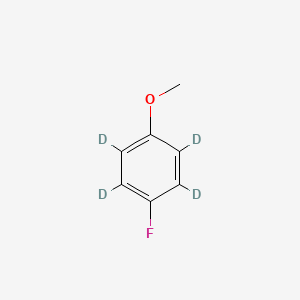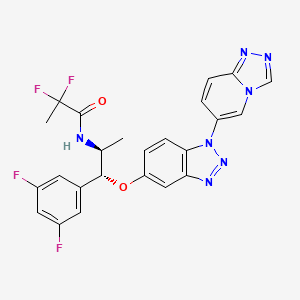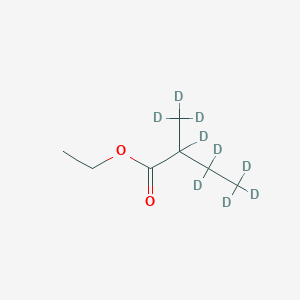![molecular formula C21H23N5O7 B12399084 [(2S,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399084.png)
[(2S,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate is a complex organic compound with significant potential in various scientific fields. This compound features a purine base linked to a sugar moiety, which is further modified with acetyloxy groups. Its unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine base: This involves the reaction of appropriate amines and aldehydes under controlled conditions to form the purine ring.
Glycosylation: The purine base is then glycosylated with a sugar moiety, often using a Lewis acid catalyst to facilitate the reaction.
Acetylation: The final step involves the acetylation of the hydroxyl groups on the sugar moiety using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[(2S,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the purine base, where nucleophiles replace leaving groups under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted purine derivatives.
Aplicaciones Científicas De Investigación
[(2S,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Mecanismo De Acción
The mechanism of action of [(2S,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate involves its interaction with nucleic acids. The compound can be incorporated into DNA or RNA, leading to chain termination or mutations. This disrupts the replication and transcription processes, making it effective against rapidly dividing cells, such as viruses and cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, which are crucial for nucleic acid synthesis.
Comparación Con Compuestos Similares
[(2S,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate can be compared with other nucleoside analogs, such as:
Acyclovir: A well-known antiviral drug that also targets viral DNA polymerase.
Ganciclovir: Another antiviral agent with a similar mechanism of action but different pharmacokinetic properties.
Zidovudine: An antiretroviral drug used in the treatment of HIV, which also incorporates into viral DNA and causes chain termination.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct pharmacological properties and potentially improved efficacy or reduced side effects compared to other nucleoside analogs.
Propiedades
Fórmula molecular |
C21H23N5O7 |
|---|---|
Peso molecular |
457.4 g/mol |
Nombre IUPAC |
[(2S,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C21H23N5O7/c1-11(27)30-10-14-8-15(32-12(2)28)19(33-14)26-17-16(18(29)25-20(22)24-17)23-21(26)31-9-13-6-4-3-5-7-13/h3-7,14-15,19H,8-10H2,1-2H3,(H3,22,24,25,29)/t14-,15-,19+/m0/s1 |
Clave InChI |
DAVWBZQYRSBWQU-YZVOILCLSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1C[C@@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4)OC(=O)C |
SMILES canónico |
CC(=O)OCC1CC(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-(azidomethyl)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399035.png)




![[(1R,2R,3E,7S,11E,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] pyridin-3-ylmethyl carbonate](/img/structure/B12399075.png)


